N-(Benzo[d][1,3]dioxol-5-ylmethyl)ethanamine hydrochloride
Description
Position Within Benzodioxole-Containing Bioactive Compounds
The 1,3-benzodioxole core, characterized by a methylenedioxy bridge fused to a benzene ring, serves as a critical pharmacophore in diverse bioactive molecules. This structural motif enhances lipid solubility and modulates electronic properties, enabling interactions with enzymatic or receptor targets. N-(Benzo[d]dioxol-5-ylmethyl)ethanamine hydrochloride exemplifies a subclass of benzodioxole derivatives where the aromatic system is conjugated to an ethylamine side chain. Such hybrids leverage the benzodioxole group’s capacity to resist metabolic degradation while the ethylamine moiety mimics endogenous neurotransmitters like dopamine and serotonin.
Recent studies underscore the versatility of benzodioxole derivatives in drug discovery. For instance, benzodioxole-acetic acid analogs demonstrate cyclooxygenase (COX) inhibitory activity, with IC~50~ values ranging from 0.725 µM to 39.14 µM, depending on substituents. Similarly, N-(benzo[d]dioxol-5-yl) derivatives exhibit cytotoxic effects against cervical carcinoma cells (HeLa), with CC~50~ values as low as 219 µM. These findings highlight the scaffold’s adaptability, positioning N-(benzo[d]dioxol-5-ylmethyl)ethanamine hydrochloride as a candidate for probing neuropharmacological or anti-inflammatory pathways.
Table 1: Biological Activities of Representative Benzodioxole Derivatives
Historical Context of Ethylamine-Benzodioxole Hybrid Molecules
The synthesis of ethylamine-benzodioxole hybrids traces to mid-20th-century investigations into psychoactive phenethylamines. Early work on 3,4-methylenedioxymethamphetamine (MDMA) revealed that the methylenedioxy group enhances serotonin receptor affinity and prolongs central nervous system activity. This insight spurred derivatization efforts, including alkyl chain extensions and N-substitutions, to optimize pharmacokinetic and binding properties.
N-(Benzo[d]dioxol-5-ylmethyl)ethanamine hydrochloride emerges from this lineage, featuring an ethylamine side chain modified with a benzodioxolemethyl group. Synthetic routes often involve condensation between 1,3-benzodioxole-5-carbaldehyde and nitroethane, followed by reduction and hydrochlorination. For example, a related compound, (1,3-benzodioxol-5-ylmethyl)benzyl(ethyl)amine, is synthesized via sequential substitutions and acylations, yielding derivatives with varied N-alkyl groups.
Historically, such modifications aimed to balance receptor selectivity and metabolic stability. The ethylamine chain’s length and branching influence blood-brain barrier permeability, while the benzodioxole ring’s electron-rich nature facilitates π-π interactions with aromatic residues in binding pockets. Contemporary research continues to refine these hybrids, exploring applications ranging from neuropharmacology to anticancer agents.
Key Milestones in Ethylamine-Benzodioxole Hybrid Development
- 1950s–1970s : Discovery of MDMA’s psychoactive properties drives interest in methylenedioxy-substituted phenethylamines.
- 1980s–2000s : Structure-activity relationship (SAR) studies systematize N-alkyl and benzodioxole substitutions for enhanced selectivity.
- 2010s–Present : Computational modeling and high-throughput screening enable rational design of hybrids for specific targets (e.g., COX-2, serotonin transporters).
Properties
CAS No. |
1158409-86-9 |
|---|---|
Molecular Formula |
C10H14ClNO2 |
Molecular Weight |
215.67 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C10H13NO2.ClH/c1-2-11-6-8-3-4-9-10(5-8)13-7-12-9;/h3-5,11H,2,6-7H2,1H3;1H |
InChI Key |
KNQXEQOIRXNCPD-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC1=CC2=C(C=C1)OCO2.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Benzo[d][1,3]dioxol-5-ylmethyl)ethanamine hydrochloride typically involves the reaction of benzo[d][1,3]dioxole with ethanamine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
N-(Benzo[d][1,3]dioxol-5-ylmethyl)ethanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to N-(Benzo[d][1,3]dioxol-5-ylmethyl)ethanamine hydrochloride. For instance, a series of 1-benzo[1,3]dioxol-5-yl-indoles was synthesized and evaluated against various cancer cell lines, including prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM). The structure-activity relationship studies revealed that certain derivatives exhibited IC50 values ranging from 328 to 644 nM, indicating significant antiproliferative activity against these cancer cells .
Neuropharmacology
The compound has also been investigated for its neuropharmacological properties. Research indicates that derivatives of benzo[d][1,3]dioxole can modulate neurotransmitter systems, particularly through interactions with serotonin and dopamine receptors. Such properties suggest potential applications in treating neurodegenerative diseases and mood disorders .
Synthetic Chemistry
Synthesis of Complex Molecules
this compound serves as a versatile building block in synthetic organic chemistry. Its unique structure allows for the development of complex molecular architectures through various coupling reactions. For example, Pd-catalyzed C-N cross-coupling reactions have been employed to synthesize novel derivatives that can be further explored for biological activities .
Enantiomeric Resolution
The compound's chiral nature presents opportunities for enantiomeric resolution processes. Techniques such as asymmetric hydrogenation and diastereoselective resolution are utilized to obtain specific enantiomers that may exhibit distinct biological activities or pharmacological profiles .
Table 1: Anticancer Activity of Benzo[d][1,3]dioxole Derivatives
| Compound | Cell Line Tested | IC50 (nM) |
|---|---|---|
| 1-Benzo[1,3]dioxol-5-yl-indole | CCRF-CEM | 328 |
| 1-Benzo[1,3]dioxol-5-yl-indole | MIA PaCa-2 | 644 |
| 3-N-fused heteroaryl indole | LNCaP | Varies |
Table 2: Synthetic Applications of this compound
| Reaction Type | Description | Reference |
|---|---|---|
| Pd-Catalyzed C-N Cross-Coupling | Synthesis of novel derivatives | |
| Diastereoselective Resolution | Obtaining specific enantiomers |
Case Studies
Case Study: Anticancer Evaluation
In a recent study published in ChemMedChem, researchers synthesized a series of benzo[d][1,3]dioxole derivatives and evaluated their anticancer efficacy against multiple cell lines. The findings indicated promising results with specific compounds demonstrating significant inhibition of cancer cell proliferation, suggesting that these derivatives could serve as leads for further drug development .
Case Study: Neuropharmacological Effects
Another research effort focused on the neuropharmacological effects of benzo[d][1,3]dioxole derivatives. The study revealed that these compounds could enhance serotonin receptor activity while simultaneously antagonizing dopamine receptors, highlighting their potential in treating conditions like depression and anxiety disorders .
Mechanism of Action
The mechanism of action of N-(Benzo[d][1,3]dioxol-5-ylmethyl)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. For example, it has been shown to induce apoptosis and cause cell cycle arrest in certain cancer cell lines . The compound’s effects are mediated through its binding to specific receptors or enzymes, leading to downstream signaling events that result in the observed biological activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varying Backbones
3,4-Methylenedioxyphenethylamine Hydrochloride
- Structure: Contains a phenethylamine backbone (C₉H₁₂ClNO₂) instead of ethanamine.
- Molecular Weight : 201.65 g/mol .
- Key Differences : The ethylamine chain (CH₂CH₂NH₂) may enhance lipophilicity and CNS penetration compared to the shorter ethanamine (CH₂NH₂) in the target compound. This structural variation is critical in serotonin and dopamine receptor interactions, commonly seen in psychoactive phenethylamines .
N,N-Dimethyl-3,4-methylenedioxyamphetamine Hydrochloride (MDMA analogue)
Derivatives with Heterocyclic Modifications
N-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-nitro-1H-imidazole-2-carboxamide
- Structure : Incorporates a nitroimidazole-carboxamide group (C₁₂H₁₁N₄O₅).
- Molecular Weight : 307.25 g/mol .
- The carboxamide linkage may enhance stability but reduce membrane permeability compared to the primary amine in the target compound .
Thiadiazole-Benzodioxole Derivative
- Structure : Derived from N-(Benzo[d][1,3]dioxol-5-ylmethyl)hydrazinecarbothioamide (C₉H₉N₃O₂S).
Pharmacologically Active Analogues
N-(2-(5-Benzo[1,3]dioxol-5-ylmethylene-2,4-dioxo-thiazolidin-3-yl)-ethyl)-2-chloro-acetamide
Comparative Analysis: Structural and Functional Properties
Table 1. Structural and Functional Comparison
Biological Activity
N-(Benzo[d][1,3]dioxol-5-ylmethyl)ethanamine hydrochloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound features a benzo[d][1,3]dioxole moiety which is known for its ability to interact with various biological targets. The compound's molecular formula is C12H14ClN2O2, and it has a molecular weight of 256.7 g/mol. The presence of the dioxole ring enhances its hydrophobic interactions, potentially influencing its bioactivity.
The biological activity of this compound appears to be mediated through several mechanisms:
- Receptor Interaction : The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. For instance, compounds with similar structures have been shown to inhibit sodium channels, which is critical in anticonvulsant activity .
- Cellular Pathways : It may influence cellular signaling pathways involved in inflammation and pain modulation. The benzo[d][1,3]dioxole group is known for its role in anti-inflammatory responses .
Anticonvulsant Activity
Research indicates that derivatives of the benzo[d][1,3]dioxole moiety exhibit significant anticonvulsant properties. For example, related compounds have demonstrated protective effects against seizures in murine models, with effective doses showing a high protective index .
Anti-inflammatory Effects
This compound has been evaluated for anti-inflammatory activity. Studies suggest that it may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the synthesis of pro-inflammatory mediators .
Study on Anticonvulsant Activity
A study published in Medicinal Chemistry evaluated a series of benzo[d][1,3]dioxole derivatives for their anticonvulsant effects. One notable compound demonstrated an effective dose (ED50) of 4.3 mg/kg with a therapeutic index (TD50/ED50) of 37.4, indicating its potential as a lead compound for epilepsy treatment .
Anti-inflammatory Studies
In another investigation focusing on the anti-inflammatory properties of similar compounds, it was found that certain derivatives effectively reduced inflammation markers in vitro. These findings support the hypothesis that modifications to the dioxole structure can enhance therapeutic efficacy .
Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(Benzo[d][1,3]dioxol-5-ylmethyl)ethanamine hydrochloride, and how do reaction conditions influence yield?
- Methodology : The synthesis typically involves multi-step reactions, starting with benzo[d][1,3]dioxole derivatives. For example, hydrazinecarbothioamide intermediates are prepared by reacting 5-(isothiocyanato-methyl)benzo[d][1,3]dioxol with hydrazine hydrate under inert atmospheres. Ring closure reactions (e.g., forming thiadiazoles) require controlled temperatures (60–80°C) and solvents like dichloromethane or DMF to maximize purity . Yield optimization (46–74%) depends on stoichiometric ratios and purification via silica gel chromatography .
Q. What spectroscopic techniques are essential for characterizing this compound, and how are spectral data interpreted?
- Methodology :
- 1H/13C NMR : Key peaks include aromatic protons (δ 6.04 ppm for dioxole methylene) and ethanamine chain signals (δ 3.57 ppm for CH₂-N). Multiplicity analysis (e.g., doublets for pyrrolidine protons) confirms substituent positions .
- HRMS : Accurate mass determination (e.g., [M+H]+ 249.15) validates molecular formula (C14H20N2O2) .
- IR : Stretching frequencies for C-O (1,260 cm⁻¹) and NH (3,300 cm⁻¹) confirm functional groups .
Q. How does the benzo[d][1,3]dioxole moiety influence the compound’s stability under varying pH and temperature conditions?
- Methodology : Stability studies involve incubating the compound in buffers (pH 2–12) at 25–40°C. HPLC analysis monitors degradation products. The dioxole ring enhances aromatic stability, but the ethanamine chain is prone to hydrolysis in acidic conditions, requiring lyophilization for long-term storage .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental data in biological activity studies?
- Methodology : Discrepancies (e.g., predicted vs. observed IC50 values) are addressed by:
- Validating computational models (e.g., docking simulations) with mutational analysis of target proteins.
- Reassessing solvent effects (e.g., DMSO vs. aqueous buffers) on ligand-receptor interactions.
- Using isothermal titration calorimetry (ITC) to measure binding affinities empirically .
Q. What methodological approaches are required to establish structure-activity relationships (SAR) for derivatives?
- Methodology :
- Functional Group Variation : Synthesize analogs with substituents like methoxy (enhanced lipophilicity) or hydroxyethyl (improved solubility) groups .
- Biological Assays : Compare in vitro activity (e.g., IC50 against cancer cell lines) and correlate with logP values. For example, methylthio-substituted derivatives show unique electronic properties that enhance target binding .
- Data Analysis : Use multivariate regression to identify key structural contributors (e.g., dioxole ring rigidity vs. side-chain flexibility) .
Q. How can researchers optimize reaction conditions to minimize side products during scale-up synthesis?
- Methodology :
- DoE (Design of Experiments) : Vary parameters (temperature, solvent polarity, catalyst loading) to identify critical factors. For example, DMF improves solubility but increases side reactions at >80°C .
- In-line Analytics : Employ PAT (Process Analytical Technology) tools like FTIR to monitor reaction progress in real time .
- Purification : Gradient elution in HPLC (e.g., 20–50% ethyl acetate in hexanes) removes byproducts like unreacted hydrazine .
Q. What strategies address discrepancies between in vitro and in vivo pharmacokinetic data?
- Methodology :
- Metabolite Profiling : Use LC-MS to identify hepatic metabolites (e.g., CYP450-mediated oxidation of the ethanamine chain) .
- Formulation Adjustments : Encapsulate the compound in liposomes to enhance bioavailability, as the free base shows rapid plasma clearance .
- PK/PD Modeling : Integrate in vitro half-life data with allometric scaling to predict human dosages .
Q. How do electronic effects of substituents impact the compound’s interaction with biological targets?
- Methodology :
- Electrostatic Potential Maps : Calculate charge distribution (DFT methods) to predict binding hotspots. For example, electron-withdrawing groups (e.g., nitro) on the phenyl ring enhance hydrogen bonding with enzyme active sites .
- Surface Plasmon Resonance (SPR) : Measure kinetic parameters (kon/koff) for derivatives with varied substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
